

# PR-619 Deubiquitinating Enzyme Inhibitor: A Technical Guide

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### Introduction

**PR-619**, with the chemical name 2,6-diamino-3,5-dithiocyanopyridine, is a potent, reversible, and cell-permeable broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It has become a valuable tool for researchers in the fields of cell biology, cancer biology, and neurodegenerative diseases to investigate the roles of the ubiquitin-proteasome system in various cellular processes.[4][5] This technical guide provides an in-depth overview of **PR-619**, including its mechanism of action, cellular effects, and detailed experimental protocols for its use in research.

### Chemical Properties of PR-619

Property	Value
Molecular Formula	C7H5N5S2
Molecular Weight	223.28 g/mol
Appearance	Light beige to yellow solid
Solubility	Soluble in DMSO
CAS Number	2645-32-1

### **Mechanism of Action**



**PR-619** exerts its biological effects primarily through the non-selective inhibition of a wide range of DUBs.[6] DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function. By inhibiting DUBs, **PR-619** leads to the accumulation of polyubiquitinated proteins within the cell.[4][7] This disruption of protein homeostasis triggers several downstream cellular stress responses.

It is important to note that **PR-619** also exhibits off-target activity as a DNA topoisomerase II (TOP2) poison.[8][9] This means it stabilizes the TOP2-DNA cleavage complex, leading to DNA double-strand breaks.[8] This activity is independent of its DUB inhibitory function and should be considered when interpreting experimental results, especially at higher concentrations.[8]

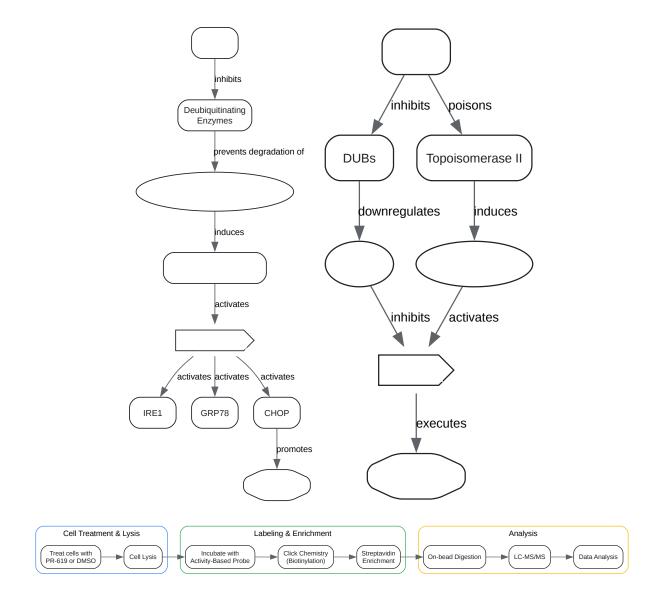
## **Cellular Effects and Signaling Pathways**

The accumulation of polyubiquitinated proteins and the induction of DNA damage by **PR-619** trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress, apoptosis, and cell cycle arrest.

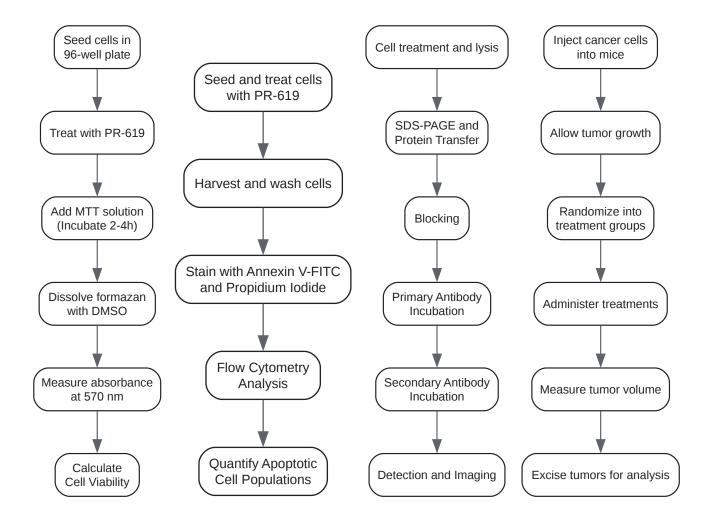
# Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The inhibition of DUBs by **PR-619** disrupts the degradation of misfolded proteins, leading to their accumulation in the endoplasmic reticulum, a condition known as ER stress.[7][10] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[7] Key players in the UPR that are activated by **PR-619** include IRE1, GRP78, and CHOP.[7] Prolonged or severe ER stress, however, can shift the UPR towards inducing apoptosis.[7]

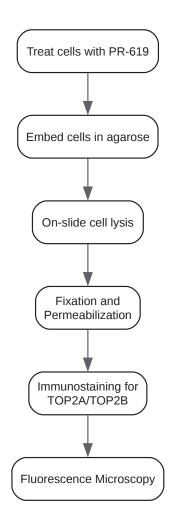












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